![molecular formula C15H20O3 B14323115 [3-(4-Methoxyphenyl)cyclohexyl]acetic acid CAS No. 111946-23-7](/img/structure/B14323115.png)
[3-(4-Methoxyphenyl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methoxyphenyl)cyclohexyl]acetic acid: is an organic compound that features a cyclohexyl ring substituted with a methoxyphenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)cyclohexyl]acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 3-(4-methoxyphenyl)cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form 3-(4-methoxyphenyl)cyclohexanol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing anti-inflammatory or analgesic agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which [3-(4-Methoxyphenyl)cyclohexyl]acetic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- [3-(4-Methylphenyl)cyclohexyl]acetic acid
- [3-(4-Isopropylphenyl)cyclohexyl]acetic acid
- [3-(4-Chlorophenyl)cyclohexyl]acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, methyl, isopropyl, chloro) can significantly alter the compound’s reactivity and interaction with biological targets.
- Unique Properties: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid’s methoxy group provides unique electronic and steric effects, making it distinct in terms of its chemical behavior and potential applications.
Propriétés
Numéro CAS |
111946-23-7 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-[3-(4-methoxyphenyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h5-8,11,13H,2-4,9-10H2,1H3,(H,16,17) |
Clé InChI |
ATOJJGJTWYSPGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCC(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


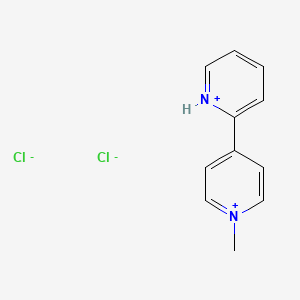


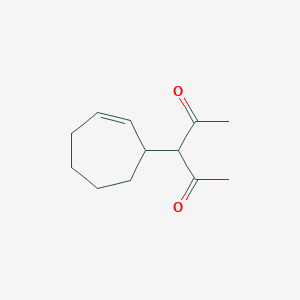

![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
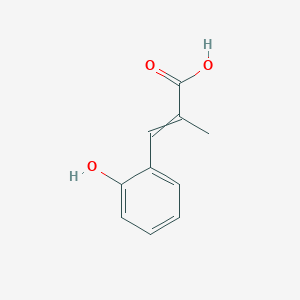

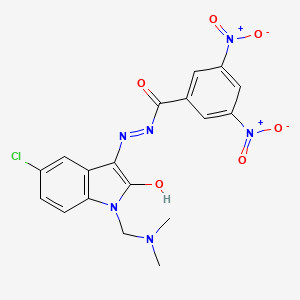
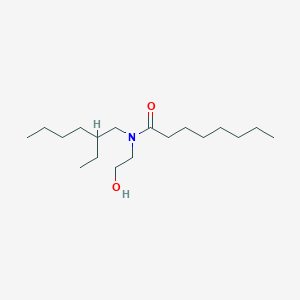
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
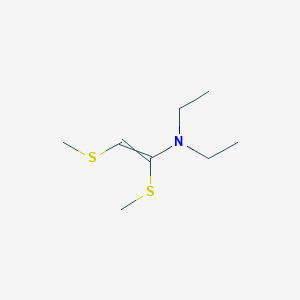
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

